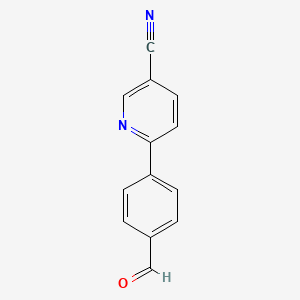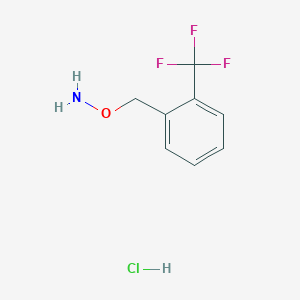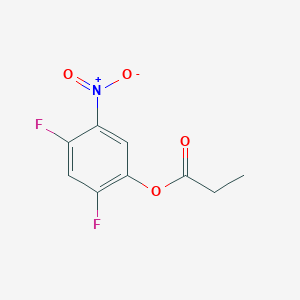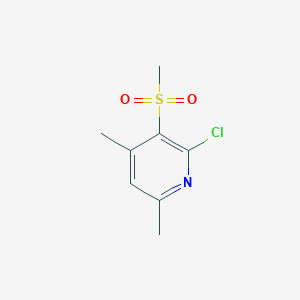![molecular formula C11H12N2O5S B1320585 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone CAS No. 924869-20-5](/img/structure/B1320585.png)
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonated tetrahydropyridine derivatives, including compounds similar to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives. This process yields moderate to good results and involves the formation of sulfonyl radicals that initiate the radical cyclization process . Additionally, the preparation of related sulfonated pyrrolidine compounds has been reported through a multi-step reaction starting from benzyl chloride, with the final step being aminolysis with pyrrolidine to yield the desired product with high efficiency .
Molecular Structure Analysis
The molecular structure of sulfonated tetrahydropyridine derivatives is characterized by the presence of a sulfonyl group attached to a tetrahydropyridine ring. The synthesis process described in the literature involves the formation of sulfonyl radicals, which suggests that the sulfonyl group is likely to be in a radical state at some point during the reaction . The related compound, 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, is synthesized through a series of reactions that introduce the nitro and sulfonyl groups in a stepwise fashion, indicating a controlled approach to molecular assembly .
Chemical Reactions Analysis
The chemical behavior of bis(sulfonyl)nitrobutadienes with primary amines has been studied, showing that these compounds can undergo competitive reactions leading to the formation of polyfunctionalized heterocycles such as trisubstituted pyrroles. This suggests that sulfonyl-containing compounds can participate in a variety of chemical reactions, including vinylic substitution and aza-Michael addition, depending on the reaction conditions . Furthermore, sulfolene pyridinones have been used as precursors for ortho-quinodimethanes, which can undergo Diels–Alder reactions to form cycloadducts, demonstrating the versatility of pyridinone derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
Sulfur-containing derivatives of heteroaromatic amines, such as those related to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, are known for their antifungal and antibacterial properties. They have also found applications as herbicides, plant growth regulators, and phase-transfer catalysts for SN2 reactions. The presence of sulfonyl groups in these compounds contributes to their reactivity and potential biological activity . The synthesis of vicinally substituted sulfur-containing pyridine derivatives has been explored, with particular attention to nucleophilic exchange reactions facilitated by the presence of an N-oxide group, which is highly activated towards substitution .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- The crystal structure of compounds related to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone has been studied, revealing distinct molecular conformations and interactions. These studies provide insights into the molecular arrangement and potential applications in material science (Chinnakali et al., 2009).
Chemical Reactivity and Synthesis
- Research on the reactivity and synthesis of similar compounds demonstrates the potential for creating diverse chemical structures, which can be useful in developing new materials or pharmaceuticals. This includes the study of reactions like pyridinolysis and modifications of electrophilic centers and substituents (Um et al., 2006).
Preparation and Yield Improvement
- Methods for preparing compounds structurally related to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone have been explored, focusing on optimizing yields and improving procedural efficiency. This research is significant for industrial scale-up and pharmaceutical synthesis (Xin Fei, 2004).
Coordination Chemistry and Complex Formation
- Studies in coordination chemistry involving similar compounds highlight their potential in forming complex structures with metals. This has implications for catalysis, material science, and potentially in medicinal chemistry (Bermejo et al., 2000).
Polymer Chemistry
- Research in polymer chemistry utilizing related sulfonyl compounds has led to the synthesis of new polymeric materials with unique properties like high refractive indices and low birefringences. Such materials could have applications in optics and electronics (Li et al., 2010).
Quantum Chemistry and Molecular Electronics
- Electrochemical studies of similar compounds provide insights into their behavior under reduction conditions. This knowledge is crucial for applications in quantum chemistry and molecular electronics, where control of electron transfer is key (Pilard et al., 2001).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFUYAKJRYAMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594757 |
Source


|
| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924869-20-5 |
Source


|
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



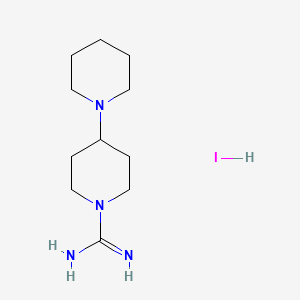

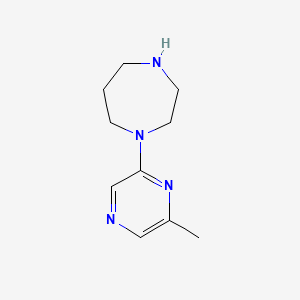


![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

